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Potential Biological Activity of Methyl 4oxohexanoate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 4-oxohexanoate	
Cat. No.:	B1581184	Get Quote

Abstract: **Methyl 4-oxohexanoate** is a keto ester with a relatively underexplored biological activity profile. This technical guide synthesizes the current, albeit limited, direct evidence and extrapolates the potential biological activities of **Methyl 4-oxohexanoate** based on data from structurally related compounds, including other keto esters, and its derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biological potential of this molecule. The guide covers potential metabolic, antimicrobial, anticancer, and plant growth regulatory activities, and provides hypothetical experimental protocols and signaling pathways to stimulate further research.

Introduction

Methyl 4-oxohexanoate (C₇H₁₂O₃) is a carboxylic ester and a ketone, belonging to the class of β-keto esters. While its primary use to date has been as an intermediate in organic synthesis, the broader class of keto esters is known to possess a wide range of biological activities.[1][2] These compounds can influence metabolic pathways, act as signaling molecules, and exhibit therapeutic effects.[3][4] This guide explores the potential biological activities of **Methyl 4-oxohexanoate** by examining the known effects of analogous compounds and derivatives.

Potential Biological Activities

Direct studies on the biological effects of **Methyl 4-oxohexanoate** are scarce. However, based on its chemical structure, we can hypothesize several areas of potential activity.



Metabolic Regulation

As a keto ester, **Methyl 4-oxohexanoate** could be hydrolyzed by esterases in the body to yield methanol and 4-oxohexanoic acid. The latter can be further metabolized, potentially entering pathways related to ketone body metabolism. Exogenous ketone esters are known to rapidly elevate blood ketone bodies, primarily β-hydroxybutyrate (BHB), which can have profound effects on systemic metabolism.[5][6][7]

Potential Effects:

- Modulation of Blood Glucose: Exogenous ketone esters have been shown to suppress blood glucose levels.[5][6]
- Alternative Energy Source: The resulting ketone bodies can serve as an alternative energy source for extrahepatic tissues like the brain, heart, and skeletal muscle, particularly under conditions of low carbohydrate availability.[3][8]
- Signaling Molecule: The metabolized product, a ketone body, can act as a signaling molecule, influencing inflammation, oxidative stress, and gene expression.[3][4][9][10]

Antimicrobial Activity

Beta-keto esters have been investigated for their antimicrobial properties. Some have shown the ability to inhibit quorum sensing in bacteria, a process of cell-to-cell communication that regulates virulence and biofilm formation.[1][11][12] The structural similarity of some β -keto esters to bacterial autoinducers like N-acyl-homoserine lactones (AHLs) suggests they could act as competitive inhibitors.[1][11]

Anticancer Potential

The Warburg effect, a metabolic hallmark of many cancer cells, involves a high rate of glycolysis followed by lactic acid fermentation. Ketone bodies, derived from compounds like **Methyl 4-oxohexanoate**, could potentially counteract this by providing an alternative fuel source that cancer cells may be less equipped to use. Furthermore, exogenous ketone esters have been shown to slow tumor progression in some animal models.



A derivative of 4-oxohexanoic acid has been used in the development of a prodrug for the HIV protease inhibitor ritonavir, which also exhibits cytostatic activity. This demonstrates the utility of the 4-oxohexanoate moiety in drug delivery systems targeting cancer.

Plant Growth Regulation

The parent carboxylic acid, 4-oxohexanoic acid, has been evaluated for its effect on the germination and radicle growth of Sorghum bicolor. These studies showed a dual effect: stimulation of radicle growth at lower concentrations and significant inhibition at higher concentrations. This suggests that **Methyl 4-oxohexanoate** could possess similar plant growth regulatory or herbicidal properties.[13][14]

Quantitative Data from Related Compounds

Direct quantitative data for **Methyl 4-oxohexanoate** is not available in the reviewed literature. The following tables summarize data for related keto esters and derivatives to provide a basis for potential efficacy.

Table 1: Antimicrobial Activity of Beta-Keto Esters

Compound/Class	Target Organism(s)	Activity Type	Quantitative Data (IC50)
Aryl β-keto esters	Vibrio harveyi	Quorum Sensing Inhibition	23 μM to 53 μM
Ethyl acetoacetate	Various bacteria	Biofilm Inhibition	Not specified

Table 2: Pharmacokinetics of an Exogenous Ketone Monoester (KME) in Humans



Parameter	Value	Notes
Time to Peak Concentration (T _{max})	~1 hour	Rapid elevation of blood β-hydroxybutyrate (BHB)
Duration of Ketosis	~5 hours	Sustained elevation of BHB levels
Effect on Glucose	Acute suppression	Initial effect within 5 minutes

Proposed Experimental Protocols

To elucidate the biological activity of **Methyl 4-oxohexanoate**, the following experimental protocols are proposed.

In Vitro Metabolic Activity Assay

This protocol aims to determine if **Methyl 4-oxohexanoate** alters the metabolic profile of cultured cells.

Methodology:

- Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver metabolism, C2C12 for muscle) in standard conditions.
- Treatment: Treat cells with varying concentrations of Methyl 4-oxohexanoate (e.g., 1 μM, 10 μM, 100 μM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
- Metabolic Assays:
 - Oxygen Consumption Rate (OCR): Measure OCR using a Seahorse XF Analyzer to assess mitochondrial respiration.
 - Extracellular Acidification Rate (ECAR): Measure ECAR to assess glycolysis.
 - Glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake by cells.
 - Lactate Production Assay: Measure lactate concentration in the culture medium.



 Data Analysis: Compare the OCR, ECAR, glucose uptake, and lactate production between treated and control cells.

In Vitro Anticancer Activity Screening

This protocol is designed to assess the cytotoxic and antiproliferative effects of **Methyl 4-oxohexanoate** on cancer cell lines.[16][17][18][19]

Methodology:

- Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-malignant control cell line (e.g., MCF-10A).
- Cell Viability Assay (MTT Assay):
 - Seed cells in 96-well plates and allow them to adhere.
 - Treat with a range of **Methyl 4-oxohexanoate** concentrations for 48-72 hours.
 - Add MTT reagent and incubate.
 - Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).[17][18]

Antimicrobial Quorum Sensing Inhibition Assay

This protocol uses a reporter strain to test if **Methyl 4-oxohexanoate** can inhibit bacterial quorum sensing.

Methodology:

- Bacterial Strain: Use a reporter strain like Vibrio harveyi or Chromobacterium violaceum, which produce a detectable signal (e.g., bioluminescence, pigment) under the control of quorum sensing.
- Assay:



- Grow the reporter strain in the presence of its specific autoinducer (AHL).
- Add different concentrations of Methyl 4-oxohexanoate to the cultures.
- Incubate and measure the output signal (e.g., luminescence with a luminometer, pigment extraction and spectrophotometry).
- Data Analysis: Determine the concentration of **Methyl 4-oxohexanoate** that causes a 50% reduction in the signal (IC₅₀) as a measure of quorum sensing inhibition.

Visualizations: Pathways and Workflows

The following diagrams illustrate hypothetical pathways and workflows relevant to the study of **Methyl 4-oxohexanoate**.



Methyl 4-oxohexanoate Esterases (Intestinal/Plasma) Methanol 4-oxohexanoic acid Further Metabolism Ketone Bodies (e.g., BHB) TCA Cycle (Extrahepatic Tissues)

Hypothetical Metabolic Pathway of Methyl 4-oxohexanoate

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Caption: Hypothetical metabolic fate of Methyl 4-oxohexanoate.

Energy (ATP)



Preparation Culture Cancer & Prepare Stock Solution Non-Malignant Cells of Methyl 4-oxohexanoate Experiment Seed Cells in 96-Well Plates Treat with Serial Dilutions (48-72h Incubation) Assay Perform MTT Assay Read Absorbance (570 nm) Data Analysis Calculate % Cell Viability

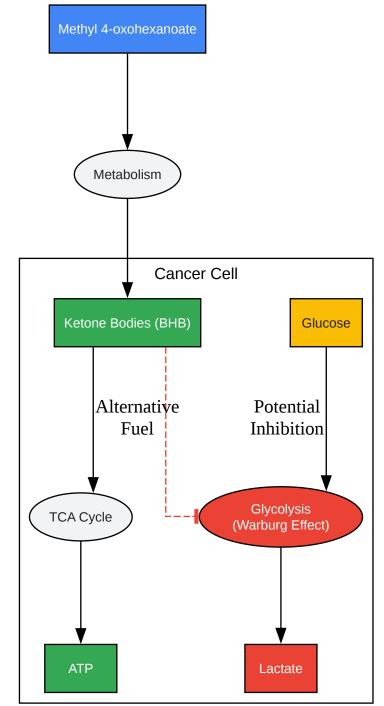
Proposed Workflow for In Vitro Anticancer Screening

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Determine IC50 Value

Caption: Workflow for anticancer activity screening.





Hypothesized Influence of Keto Esters on Cancer Metabolism

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Caption: Potential influence on cancer cell metabolism.

Conclusion and Future Directions



While direct evidence for the biological activity of **Methyl 4-oxohexanoate** is currently lacking, the existing literature on related keto esters and its derivatives suggests several promising avenues for future research. Its potential to be metabolized into ketone bodies indicates possible applications in metabolic regulation and diseases characterized by altered energy metabolism, such as neurodegenerative disorders and some cancers. Furthermore, its potential antimicrobial and plant growth regulatory properties warrant investigation.

The experimental protocols and hypothetical pathways outlined in this guide provide a framework for initiating a systematic evaluation of **Methyl 4-oxohexanoate**'s biological profile. Future studies should focus on in vitro screening to identify lead activities, followed by in vivo studies to confirm efficacy and determine the pharmacokinetic and pharmacodynamic properties of this compound. Such research will be crucial in unlocking the potential of **Methyl 4-oxohexanoate** as a novel therapeutic agent or biological modulator.

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